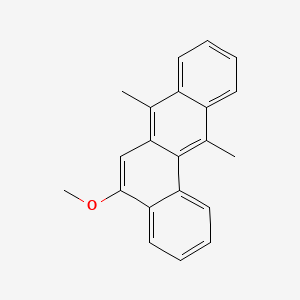
Benz(a)anthracene, 5-methoxy-7,12-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene, 5-methoxy-7,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) that is structurally related to benz(a)anthracene. This compound is characterized by the presence of methoxy and dimethyl groups at specific positions on the benz(a)anthracene framework. PAHs are known for their complex structures and are often studied for their chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene, 5-methoxy-7,12-dimethyl- typically involves multi-step organic reactions. One common method includes the alkylation of benz(a)anthracene derivatives followed by methoxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitution patterns.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracene, 5-methoxy-7,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds within the structure.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Aplicaciones Científicas De Investigación
Benz(a)anthracene, 5-methoxy-7,12-dimethyl- has several scientific research applications, including:
Chemistry: Studied for its reactivity and potential as a building block for more complex organic molecules.
Biology: Investigated for its interactions with biological systems, including its potential mutagenic and carcinogenic effects.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Industry: Used as a reference compound in environmental studies to understand the behavior of PAHs in various ecosystems.
Mecanismo De Acción
The mechanism of action of Benz(a)anthracene, 5-methoxy-7,12-dimethyl- involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutations. The compound may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures. Key molecular targets include DNA, enzymes involved in DNA repair, and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)anthracene: The parent compound without methoxy and dimethyl substitutions.
7,12-Dimethylbenz(a)anthracene: A closely related compound with dimethyl groups but lacking the methoxy group.
Benzo(a)pyrene: Another PAH with a similar structure but different substitution pattern.
Uniqueness
Benz(a)anthracene, 5-methoxy-7,12-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy and dimethyl groups can alter the compound’s interaction with biological systems and its overall stability.
Propiedades
Número CAS |
53306-03-9 |
|---|---|
Fórmula molecular |
C21H18O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
5-methoxy-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18O/c1-13-15-8-4-5-9-16(15)14(2)21-18-11-7-6-10-17(18)20(22-3)12-19(13)21/h4-12H,1-3H3 |
Clave InChI |
YMZXUGHFUTUQFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















